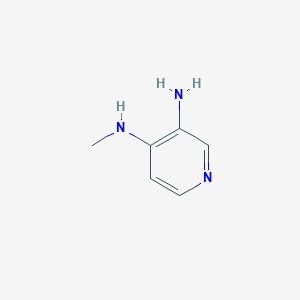

N4-methylpyridine-3,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-N-methylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-6-2-3-9-4-5(6)7/h2-4H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACZIDDDEFIYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358692 | |

| Record name | N4-methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1839-17-4 | |

| Record name | N4-Methyl-3,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-N-methylpyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N4-methylpyridine-3,4-diamine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of N4-methylpyridine-3,4-diamine

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1839-17-4), a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. This document details the compound's core physicochemical properties, spectroscopic signatures, and characteristic reactivity. Furthermore, it explores rational, field-proven methodologies for its synthesis and outlines its potential as a strategic intermediate in the design and development of novel bioactive agents. The content herein is curated for researchers, medicinal chemists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for laboratory applications.

Introduction and Strategic Importance

This compound is a substituted pyridinediamine that has emerged as a valuable scaffold in medicinal chemistry. Its structure, featuring a pyridine core with vicinal primary and secondary amino groups, offers a unique combination of electronic properties and versatile reactivity. The pyridine ring provides a basic nitrogen atom, capable of forming critical hydrogen bonds with biological targets, while the two distinct amino groups at the C3 and C4 positions serve as key handles for synthetic elaboration.

This arrangement allows for the construction of complex polycyclic systems, particularly fused imidazopyridine derivatives, which are prevalent motifs in a wide range of biologically active compounds, including kinase inhibitors.[1] The strategic placement of the methyl group on the C4-amino function subtly modulates the nucleophilicity and steric profile of the molecule, offering a point of differentiation from its unsubstituted parent diamine. Understanding the chemical behavior of this intermediate is paramount for its effective utilization in drug discovery campaigns and the synthesis of functional materials.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical entity govern its behavior in both reactive and biological systems. The data presented below has been consolidated from various supplier technical data sheets and chemical databases.

Core Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1839-17-4 | [2][3][4] |

| Molecular Formula | C₆H₉N₃ | [2][4] |

| Molecular Weight | 123.16 g/mol | [2][5] |

| Physical Form | Solid | [2] |

| Appearance | White to Brown Powder/Crystal | [6][7] |

| Purity | Typically ≥95% | [2] |

| IUPAC Name | N⁴-methylpyridine-3,4-diamine | [8] |

| InChI Key | CACZIDDDEFIYTF-UHFFFAOYSA-N | [2] |

Spectroscopic Signatures

While specific spectral data requires direct experimental acquisition, the molecular structure of this compound allows for the prediction of its key spectroscopic features. Researchers can request specific analytical documentation, such as NMR, HPLC, or LC-MS, from commercial suppliers.[3]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the three aromatic protons on the pyridine ring, a singlet for the primary amine (-NH₂) protons, a broad signal for the secondary amine (-NH) proton, and a singlet or doublet for the N-methyl (-CH₃) protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino substituents.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals: three for the sp²-hybridized carbons of the pyridine ring and one for the methyl carbon. The carbons directly attached to the nitrogen atoms (C3 and C4) will appear at characteristic downfield shifts.

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will prominently feature the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 123.16 or 124.17, respectively, confirming the compound's molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations in the 3200-3500 cm⁻¹ region, C-N stretching bands, and aromatic C=C and C=N stretching vibrations typical of the pyridine ring.

Synthesis and Reaction Chemistry

The synthesis of substituted pyridinediamines is a critical step in their application. While literature detailing the specific synthesis of this compound is sparse, a logical and robust synthetic strategy can be designed based on established pyridine chemistry.

Proposed Synthetic Workflow

A common and effective approach involves the regioselective nitration of a suitable pyridine precursor, followed by reduction of the nitro group and subsequent functionalization. The following workflow illustrates a plausible route starting from 4-methylpyridine.

Caption: Proposed synthetic workflow for this compound.

-

Rationale: The synthesis of the key intermediate, 3-amino-4-methylpyridine, has been reported starting from 4-methylpyridine.[9] One method involves nitration at a low temperature followed by catalytic hydrogenation.[9] Further steps to introduce the N4-methyl group would require careful strategic planning to ensure correct regioselectivity, possibly involving protecting groups or alternative synthetic routes. Another patented approach involves reacting 3-halo-4-picoline with ammonia.[9]

Key Reactivity

The utility of this compound as a building block stems from the reactivity of its vicinal diamine motif. This functionality is a linchpin for constructing fused heterocyclic systems.

Caption: Characteristic reactions of this compound.

-

Cyclocondensation: This is arguably the most significant reaction. The 1,2-diamine arrangement readily reacts with carboxylic acids, aldehydes, or their equivalents under dehydrating conditions to form fused imidazopyridine rings. This reaction is fundamental to building complex scaffolds for drug discovery.

-

Acylation/Sulfonylation: Both the primary and secondary amines can be acylated or sulfonylated using acyl halides, anhydrides, or sulfonyl chlorides. Selective functionalization can be achieved by exploiting the differential reactivity of the two amino groups or by using protecting group strategies.

-

Alkylation: The amino groups can undergo N-alkylation, although controlling selectivity can be challenging.

Applications in Drug Development and Medicinal Chemistry

The structural motifs accessible from this compound are of high value in modern drug discovery. The pyridine diamine scaffold is a key component in a variety of targeted therapies.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. Fused imidazopyridines derived from this diamine are excellent candidates for mimicking this interaction. The N4-methyl group can provide additional steric bulk or be positioned to interact with specific sub-pockets of the target enzyme, potentially enhancing potency and selectivity. The development of pyrimidine-diamine derivatives as potent EGFR inhibitors for non-small cell lung cancer highlights the utility of such scaffolds.[1]

-

Scaffold for Combinatorial Libraries: The versatile reactivity of the diamine allows it to be used as a central scaffold for the creation of diverse chemical libraries. By reacting the core with a wide range of aldehydes, carboxylic acids, and acylating agents, researchers can rapidly generate a large number of novel compounds for high-throughput screening.

-

Precursor for Bioactive Molecules: Analogues such as 2-amino-4-methylpyridine have been investigated as inhibitors for inducible nitric oxide synthase (iNOS), suggesting that the broader class of aminomethylpyridines has potential in targeting enzymes involved in inflammatory processes.[10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

Hazard Profile

This compound is associated with the following GHS hazard statements.[2][5]

| GHS Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Procedures

-

Handling: Work should be conducted in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[11] Avoid inhalation of dust and contact with skin and eyes.[6]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[2][3] It is recommended to keep it in a cool, dark, and dry place at room temperature.[2]

Conclusion

This compound is a strategically important heterocyclic intermediate with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its key structural feature—the vicinal diamine on a pyridine core—provides a reliable platform for constructing fused bicyclic systems, most notably imidazopyridines, which are prevalent in modern medicinal chemistry. A thorough understanding of its physicochemical properties, reactivity, and handling requirements enables researchers to fully leverage its synthetic utility in the development of next-generation therapeutics and functional materials.

References

-

3-Amino-4-picoline | C6H8N2 | CID 137935. PubChem, NIH. [Link]

-

1839-17-4 | N4-methyl-pyridine-3,4-diamine. Tetrahedron. [Link]

-

N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324. PubChem, NIH. [Link]

-

N4-(4-methylphenyl)pyridine-3,4-diamine | 1038315-36-4. Appchem. [Link]

- Preparation process of 3 amino-4 methyl pyridine.

- Preparation method of 3-amino-4-methylpyridine.

-

Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. PubMed. [Link]

-

4-Methylpyridine | (C5H4N)CH3 | CID 7963. PubChem, NIH. [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]

- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Sources

- 1. Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 1839-17-4 [sigmaaldrich.com]

- 3. 1839-17-4|this compound|BLD Pharm [bldpharm.com]

- 4. 1839-17-4 | N4-methyl-pyridine-3,4-diamine | Tetrahedron [thsci.com]

- 5. N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 3-Amino-4-methylpyridine | 3430-27-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. N4-methyl-3,4-Pyridinediamine - CAS:1839-17-4 - Sunway Pharm Ltd [3wpharm.com]

- 9. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 10. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-アミノ-4-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on N4-methylpyridine-3,4-diamine (CAS: 1839-17-4) for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N4-methylpyridine-3,4-diamine, with the Chemical Abstracts Service (CAS) number 1839-17-4, is a critical heterocyclic building block in the field of medicinal chemistry. Its distinct molecular architecture, featuring a pyridine ring substituted with vicinal amino and methylamino groups, makes it a valuable precursor for the synthesis of complex, biologically active compounds. This guide offers a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, and pivotal applications in drug development, with a particular focus on its role as a key intermediate. This document is designed to be an essential resource for researchers, chemists, and professionals in the pharmaceutical industry.

Core Chemical and Physical Properties

A fundamental understanding of the physicochemical characteristics of this compound is crucial for its effective application in synthetic chemistry.

| Property | Value |

| CAS Number | 1839-17-4[1][2] |

| Molecular Formula | C6H9N3[1] |

| Molecular Weight | 123.16 g/mol [1] |

| Appearance | Solid[1] |

| Boiling Point | 317 °C at 760 mmHg |

| Purity | Typically ≥95%[1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound often involves a multi-step process starting from readily available pyridine derivatives. A representative synthetic route is outlined below.

Conceptual Synthesis Workflow

Caption: A conceptual pathway for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

-

Step 1: Nitration of 4-Methylpyridine. 4-methylpyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to introduce a nitro group at the 3-position.

-

Step 2: Oxidation of the Methyl Group. The methyl group of 3-nitro-4-methylpyridine is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

-

Step 3: Curtius Rearrangement. The resulting 3-nitro-4-pyridinecarboxylic acid undergoes a Curtius rearrangement to convert the carboxylic acid to an amino group, yielding 3-amino-4-nitropyridine.

-

Step 4: Reduction of the Nitro Group. The nitro group is then reduced to an amino group, for example, by catalytic hydrogenation using palladium on carbon (Pd/C), to give pyridine-3,4-diamine.

-

Step 5: Selective N-Methylation. The final step involves the selective methylation of the 4-amino group. This can be a challenging step requiring careful control of reaction conditions to achieve the desired regioselectivity.

Applications in Drug Development

This compound and its derivatives are key intermediates in the synthesis of various pharmaceutical agents, particularly kinase inhibitors used in oncology.

Case Study: Brigatinib

Brigatinib is a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[3][4] The synthesis of Brigatinib involves the use of a diamine intermediate that is structurally related to this compound. The core of the Brigatinib molecule is often assembled through a condensation reaction between a substituted pyrimidine and a diamine.

The unique structure of Brigatinib, which includes a dimethylphosphine oxide (DMPO) moiety, contributes to its high selectivity and efficacy against various ALK resistance mutations.[3]

General Role in Heterocyclic Synthesis

The vicinal diamine functionality of this compound is a versatile handle for the construction of fused heterocyclic systems, such as imidazoles and pyrazines. These ring systems are prevalent in many biologically active molecules.

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

-

Hazard Statements: The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

First Aid:

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6] It should be stored under an inert atmosphere.[6]

-

Incompatible Materials: Strong oxidizing agents and acids.[5][6]

Analytical Characterization

To confirm the identity and purity of this compound, a range of analytical techniques are employed, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

High-Performance Liquid Chromatography (HPLC)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

These techniques provide detailed structural information and a quantitative measure of purity.[2][7]

Conclusion

This compound is a pivotal building block in medicinal chemistry, offering a versatile platform for the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its role as a key intermediate in the production of targeted cancer therapies like Brigatinib underscores its importance in modern drug discovery. A thorough understanding of its synthesis, chemical properties, and safe handling procedures is crucial for its effective utilization in research and development.

References

-

A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central. [Link]

-

Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. [Link]

-

ResearchGate. Scheme 1. Synthesis of brigatinib. [Link]

- Google Patents.

- Google Patents.

-

PubChem. N3-Methylpyridine-3,4-diamine. [Link]

- Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.

- Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

-

PubChem. N4-(4-Methoxyphenyl)pyridine-3,4-diamine. [Link]

-

PubChem. 4-Methylpyridine. [Link]

Sources

- 1. This compound | 1839-17-4 [sigmaaldrich.com]

- 2. 1839-17-4|this compound|BLD Pharm [bldpharm.com]

- 3. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. 1839-17-4 | this compound | Amines | Ambeed.com [ambeed.com]

N4-methylpyridine-3,4-diamine IUPAC name and structure

An In-depth Technical Guide to N4-Methylpyridine-3,4-diamine A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic amine featuring a pyridine core, a scaffold of significant interest in medicinal chemistry and materials science. Its unique arrangement of a primary amine at the C3 position and a secondary methylamine at the C4 position provides a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed, mechanistically-grounded synthetic protocol, its reactivity profile, and its potential applications as a pivotal building block in drug discovery. The narrative emphasizes the causal logic behind synthetic choices and the strategic value of this scaffold in developing novel therapeutic agents.

Nomenclature and Identification

The unambiguous identification of a chemical entity is foundational for all subsequent research and development. The compound is systematically named according to IUPAC conventions, though several synonyms are common in commercial and literature contexts.

-

IUPAC Name: N⁴-methylpyridine-3,4-diamine

-

Common Synonyms: 3-Amino-4-(methylamino)pyridine, N

4-methyl-3,4-pyridinediamine[1]

Chemical Structure

The structure consists of a pyridine ring substituted at positions 3 and 4 with an amino and a methylamino group, respectively. This ortho-diamine arrangement on a pyridine ring is a key feature dictating its chemical reactivity and utility as a precursor for fused heterocyclic systems.

Physicochemical Data

The compound's physical properties are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [1][2] |

| Molecular Weight | 123.16 g/mol | [1][2] |

| Physical Form | Solid | |

| CAS Number | 1839-17-4 | [1][2] |

| InChI Key | CACZIDDDEFIYTF-UHFFFAOYSA-N | |

| Storage Conditions | Inert atmosphere, room temperature, keep in dark place | [2] |

Synthesis and Mechanistic Considerations

While numerous synthetic routes to substituted pyridines exist, a robust and scalable synthesis of this compound can be strategically designed from commercially available precursors. The following proposed pathway leverages the principles of nucleophilic aromatic substitution (SNAr) and selective chemical reduction.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this molecule is the regioselective installation of two different nitrogen-based functional groups. A logical retrosynthetic approach involves disconnecting the C-N bonds. The final reduction of a nitro group to an amine is a reliable transformation. The differential reactivity of halogens on an electron-deficient nitro-pyridine ring provides a handle for selective substitution. Therefore, a plausible precursor is 4-chloro-3-nitropyridine. The strategy is to first introduce the methylamino group via SNAr, followed by the reduction of the nitro group to the primary amine.

Proposed Synthetic Pathway

The two-step synthesis is efficient and relies on well-established chemical transformations, ensuring high potential yield and purity.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard procedures for analogous transformations.[3][4]

Step 1: Synthesis of N-Methyl-3-nitro-4-pyridinamine (SNAr Reaction)

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol).

-

Solvent and Reagent Addition: Add ethanol (100 mL) to dissolve the starting material. To this solution, add an aqueous solution of methylamine (40% w/w, 14.7 g, 189.2 mmol, 3.0 equivalents) dropwise over 15 minutes.

-

Reaction Execution: Heat the reaction mixture to 80°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: The electron-withdrawing nitro group activates the C4 position of the pyridine ring towards nucleophilic attack by methylamine. The chlorine atom is a good leaving group, facilitating the SNAr reaction. Ethanol is a suitable polar protic solvent for this transformation.

-

-

Work-up and Isolation: Cool the mixture to room temperature. Reduce the solvent volume by approximately 70% using a rotary evaporator. Add 100 mL of deionized water to the residue, which should precipitate the product. Filter the resulting yellow solid, wash with cold water (2 x 30 mL), and dry under vacuum to yield the intermediate, N-methyl-3-nitro-4-pyridinamine.

Step 2: Synthesis of this compound (Nitro Group Reduction)

-

Reactor Setup: In a 500 mL hydrogenation vessel, suspend the N-methyl-3-nitro-4-pyridinamine intermediate (assumed 9.0 g from the previous step, 58.8 mmol) in methanol (150 mL).

-

Catalyst Addition: Carefully add Palladium on carbon (10% Pd, 0.9 g, 10% w/w) to the suspension under a nitrogen atmosphere.

-

Causality: Palladium on carbon is a highly efficient and standard catalyst for the heterogeneous catalytic hydrogenation of aromatic nitro groups. It provides a high surface area for the reaction to occur with excellent chemoselectivity, leaving the pyridine ring intact.

-

-

Reaction Execution: Seal the vessel and purge it with hydrogen gas (3-4 cycles). Pressurize the vessel with hydrogen gas to 50 psi and stir vigorously at room temperature for 8-12 hours, or until hydrogen uptake ceases.

-

Work-up and Isolation: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol (2 x 25 mL).

-

Final Product Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to improve water solubility, participate in hydrogen bonding, and enhance metabolic stability.[5] this compound serves as a valuable building block for more complex, biologically active molecules.

Role as a Versatile Heterocyclic Building Block

The two adjacent amino groups with different substitution patterns (primary and secondary) allow for selective and sequential reactions. For instance, the more nucleophilic primary amine can be selectively acylated or used in condensation reactions to form fused imidazole or pyrazine rings, which are common motifs in bioactive compounds. This differential reactivity is a key asset for synthetic chemists.

Scaffold for Kinase Inhibitors

Many ATP-competitive kinase inhibitors utilize a heterocyclic core that forms critical hydrogen bonds with the "hinge" region of the kinase active site. The amino-pyridine motif is well-suited for this role. This compound can be elaborated to present pharmacophoric features into the solvent-exposed region while the core ring system anchors the molecule in the ATP-binding pocket.

Broader Therapeutic Context

The development of novel antibacterial and antitubercular agents is a global health priority. Pyridine-containing compounds have shown significant promise in this area.[5] For example, pyridine-2-methylamine derivatives have been identified as potent inhibitors of the MmpL3 protein, a crucial transporter in Mycobacterium tuberculosis.[6] Furthermore, related pyridine diamines have shown potential antimicrobial properties.[7] This context suggests that libraries of compounds derived from this compound would be valuable for screening against infectious disease targets.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| STOT, Single Exposure | H335: May cause respiratory irritation | GHS07 | Warning |

| (Data sourced from Sigma-Aldrich) |

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

-

Storage and Stability

To ensure long-term integrity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It should be kept in a cool, dark, and dry place to prevent degradation.[2]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategically valuable building block for the synthesis of complex, high-value molecules. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive starting point for discovery campaigns in medicinal chemistry. Future research will likely focus on leveraging its unique ortho-diamine functionality to create novel fused heterocyclic systems and to build libraries of diverse small molecules for screening against a wide range of biological targets, from kinases involved in oncology to essential enzymes in pathogenic microbes.

References

-

N4-(4-methylphenyl)pyridine-3,4-diamine | 1038315-36-4. (n.d.). Appchem. Retrieved January 9, 2026, from [Link]

-

N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

N3-Methylpyridine-3,4-diamine. (n.d.). MySkinRecipes. Retrieved January 9, 2026, from [Link]

-

2-Methylpyridine-3,4-diamine | C6H9N3 | CID 19088666. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Chen, P., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

- Preparation process of 3 amino-4 methyl pyridine. (2007). Google Patents.

- Preparation method of 3-amino-4-methylpyridine. (2015). Google Patents.

-

Mondal, S., & Jana, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Retrieved January 9, 2026, from [Link]

-

Li, X., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. ACS Infectious Diseases. Retrieved January 9, 2026, from [Link]

- Synthetic method of 3, 4-diaminopyridine. (2022). Google Patents.

Sources

- 1. N4-methyl-3,4-Pyridinediamine - CAS:1839-17-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1839-17-4|this compound|BLD Pharm [bldpharm.com]

- 3. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 4. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Spectroscopic Characterization of N4-methylpyridine-3,4-diamine: A Predictive and Interpretive Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for N4-methylpyridine-3,4-diamine (CAS No. 1839-17-4). While this compound is commercially available, its comprehensive, peer-reviewed spectroscopic data is not widely disseminated in the public domain[1][2]. Therefore, this document leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of the target compound. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.

Molecular Structure and Overview

This compound is a substituted pyridine with a molecular formula of C₆H₉N₃ and a molecular weight of 123.16 g/mol [2][3]. The structure features a pyridine ring with a primary amine (-NH₂) at position 3 and a secondary methylamine (-NHCH₃) at position 4. This unique arrangement of functional groups dictates its spectroscopic behavior. Understanding its spectral signature is crucial for confirming its identity, assessing purity, and elucidating its role in various chemical syntheses.

The following diagram illustrates the molecular structure with atom numbering used for the subsequent NMR analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of related structures, we can predict the ¹H and ¹³C NMR spectra with high confidence.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, the two amine protons, the methylamine proton, and the methyl group protons. The electron-donating nature of the amino groups will shield the ring protons, shifting them to a higher field (lower ppm) compared to unsubstituted pyridine[4].

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale and Comparative Data |

| ~7.7 | Doublet | 1H | H2 | The proton at C2 is adjacent to the ring nitrogen, causing a downfield shift. This signal will be a doublet due to coupling with H6 (long-range) or could appear as a singlet. |

| ~7.5 | Singlet | 1H | H6 | The proton at C6 is ortho to the ring nitrogen and is expected to be downfield. Its proximity to the C5 proton should result in a doublet. |

| ~6.5 | Doublet | 1H | H5 | The proton at C5 is ortho and para to strong electron-donating amino groups, causing significant shielding and an upfield shift. It will appear as a doublet due to coupling with H6. |

| ~5.0 | Broad Singlet | 2H | 3-NH₂ | The chemical shift of amine protons can vary significantly based on solvent and concentration. A broad signal is expected due to quadrupolar broadening and potential hydrogen exchange. |

| ~4.5 | Broad Singlet | 1H | 4-NHCH₃ | Similar to the primary amine, this proton's signal will be broad. |

| ~2.9 | Singlet | 3H | 4-NHCH ₃ | The methyl protons are adjacent to a nitrogen atom, resulting in a downfield shift compared to an alkyl C-CH₃ group. Data for N-Methyl-4-pyridinamine shows a similar shift[5]. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of the six unique carbon atoms in the molecule. The carbons attached to nitrogen atoms (C3 and C4) will be significantly influenced by their electron-donating effects.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |

| ~150 | C2 | The carbon adjacent to the ring nitrogen is typically the most deshielded of the ring carbons. Data for 4-methylpyridin-2-amine supports this region[6]. |

| ~148 | C6 | Similar to C2, this carbon is adjacent to the ring nitrogen and will appear downfield. |

| ~145 | C4 | This carbon is directly bonded to two nitrogen atoms (ring and methylamino), leading to a complex electronic effect, but it is expected to be significantly downfield. |

| ~130 | C3 | Bonded to the ring nitrogen and the primary amine, this carbon's resonance will also be in the downfield region of the aromatic carbons. |

| ~105 | C5 | This carbon is ortho and para to electron-donating groups, resulting in significant shielding and a pronounced upfield shift. |

| ~30 | -CH₃ | The methyl carbon attached to the nitrogen is expected in this region, consistent with typical N-methyl groups. |

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of labile protons (-NH).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0-160 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by vibrations of the N-H, C-H, C=N, C=C, and C-N bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale and Comparative Data |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | The primary amine (-NH₂) will show two distinct stretching bands in this region. The secondary amine (-NHCH₃) will show one band. Data from 3,4-diaminopyridine and other aminopyridines confirm these assignments[7][8]. |

| 3100 - 3000 | Aromatic C-H Stretch | These bands correspond to the stretching of the C-H bonds on the pyridine ring. |

| 2950 - 2850 | Aliphatic C-H Stretch | The C-H stretching vibrations of the methyl group will appear in this region. |

| 1650 - 1580 | N-H Bend and C=C/C=N Stretch | This region is complex. It contains the scissoring vibration of the -NH₂ group and the characteristic stretching vibrations of the pyridine ring[7]. |

| 1550 - 1450 | C=C and C=N Ring Stretch | Further stretching vibrations of the aromatic ring are expected here. |

| 1350 - 1250 | C-N Stretch | The stretching vibration of the C-N bonds (both amine and methylamine) will be present in this region. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak at an m/z of 123, corresponding to the molecular weight of the compound (C₆H₉N₃).

-

Major Fragments: Electron ionization (EI) is a high-energy technique that will cause fragmentation. Key predicted fragments are listed below.

| Predicted m/z | Proposed Fragment | Rationale |

| 123 | [C₆H₉N₃]⁺ | Molecular Ion |

| 108 | [M - CH₃]⁺ | Loss of the methyl group from the methylamine substituent is a likely initial fragmentation. |

| 96 | [M - HCN]⁺ | Expulsion of a neutral hydrogen cyanide molecule is a characteristic fragmentation pathway for pyridine rings. |

| 81 | [M - CH₃ - HCN]⁺ | Subsequent loss of HCN from the [M - CH₃]⁺ fragment. |

The following diagram illustrates a plausible fragmentation pathway.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.

-

Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By integrating fundamental principles with comparative data from analogous structures, we have established the expected ¹H NMR, ¹³C NMR, IR, and MS spectral characteristics. These predictions serve as a valuable reference for researchers in confirming the synthesis, identity, and purity of this compound, thereby supporting its application in pharmaceutical and chemical research. The provided experimental protocols outline standard, reliable methods for obtaining high-quality data.

References

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]

-

NIST. 4-Pyridinamine, N,N-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]

-

SpectraBase. 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Frontiers in Chemistry. Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

FooDB. Showing Compound 4-Methylpyridine (FDB004424). Available at: [Link]

-

PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Available at: [Link]

-

Turkish Journal of Chemistry. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. Available at: [Link]

-

ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. Available at: [Link]

-

NIST. 2-Pyridinamine, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. 4-(Methylamino)pyridine. Available at: [Link]

-

SpectraBase. 4-Methylpyridine - Optional[1H NMR] - Spectrum. Available at: [Link]

-

PubChem. N3-Methylpyridine-3,4-diamine. Available at: [Link]

-

PubChem. 1,3,5-Trimethylcyclohexane. Available at: [Link]

-

NIST. Cyclohexane, 1,3,5-trimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

Chemsrc. 1,3,5-Trimethylcyclohexane | CAS#:1839-63-0. Available at: [Link]

-

PubChemLite. N4-propylpyridine-3,4-diamine (C8H13N3). Available at: [Link]

-

SpectraBase. 3,4-Diaminopyridine - Optional[ATR-IR] - Spectrum. Available at: [Link]

Sources

- 1. 1839-17-4|this compound|BLD Pharm [bldpharm.com]

- 2. N4-methyl-3,4-Pyridinediamine - CAS:1839-17-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. N3-Methylpyridine-3,4-diamine | C6H9N3 | CID 12239324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 5. N-Methyl-4-pyridinamine(1121-58-0) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Methylpyridin-2-amine(695-34-1) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of N4-methylpyridine-3,4-diamine in Organic Solvents

This guide provides a detailed exploration of the solubility characteristics of N4-methylpyridine-3,4-diamine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental guidance to offer a comprehensive understanding of this compound's behavior in various organic solvent systems.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[1][2][3] It influences everything from reaction kinetics and purification efficiency to the bioavailability of the final drug product.[1][4] this compound, a heterocyclic amine, presents a unique solubility profile due to its combination of a polar pyridine ring, amino groups capable of hydrogen bonding, and a nonpolar methyl group. Understanding its solubility is paramount for optimizing synthetic routes, developing robust purification strategies, and ensuring consistent quality in pharmaceutical manufacturing.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is essential to predicting its solubility. The key parameters for this compound are outlined below.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [5] |

| Molecular Weight | 123.16 g/mol | [5] |

| Physical Form | Solid | [5] |

| Melting Point | Not explicitly available, but related compounds like 3-Amino-4-methylpyridine have a melting point of 105-107 °C. | [6] |

| pKa | Data not directly available, but the pyridine ring and amino groups suggest basic character. | |

| Hydrogen Bond Donors | 2 (from the amino groups) | |

| Hydrogen Bond Acceptors | 3 (from the nitrogen atoms in the pyridine ring and amino groups) |

The presence of both hydrogen bond donors and acceptors, coupled with the aromatic pyridine ring, indicates that this compound is a polar molecule. This polarity is a primary determinant of its solubility in organic solvents.

Principles of Solubility and Predicted Behavior

The adage "like dissolves like" is the guiding principle of solubility. This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The solubility of this compound in a given organic solvent will be governed by the balance of intermolecular forces between the solute and solvent molecules, including:

-

Hydrogen Bonding: The amino groups of this compound can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The polar nature of the pyridine ring will lead to favorable dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These weaker forces will be present in all solvent interactions but will be the dominant force in nonpolar solvents.

Based on these principles, a qualitative prediction of solubility in different classes of organic solvents can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is expected due to the strong potential for hydrogen bonding between the amino groups of the solute and the hydroxyl groups of the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted as the weak van der Waals forces between the solute and solvent are unlikely to overcome the stronger intermolecular forces within the solid this compound.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[4]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Shake-flask method for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.[4]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) to mimic physiological conditions if required.[7]

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical for accurate concentration measurement.[8]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered saturated solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[3][9]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the saturated solution by interpolating its response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Discussion: Understanding the Molecular Interactions

The solubility of this compound is a direct consequence of the interplay of intermolecular forces at the molecular level.

Caption: Predicted interactions and solubility outcomes.

-

In Polar Protic Solvents: The primary amino groups of this compound will act as hydrogen bond donors to the oxygen atoms of alcohol solvents, while the nitrogen atoms of the pyridine ring and amino groups will act as hydrogen bond acceptors for the hydroxyl protons of the alcohols. This extensive hydrogen bonding network results in high solubility.

-

In Polar Aprotic Solvents: Solvents like DMSO are excellent hydrogen bond acceptors and have large dipole moments. They will readily interact with the amino protons and the polar pyridine ring of this compound, leading to good solubility.

-

In Nonpolar Solvents: The energy required to break the strong intermolecular hydrogen bonds in the solid this compound is not compensated by the weak van der Waals interactions with nonpolar solvents. Consequently, the solubility is expected to be very low.

Conclusion

References

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

-

Glomme, A., & Abrahamsson, B. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899–901. [Link]

-

Sahu, P. K., & Mishra, A. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. This compound | 1839-17-4 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. pharmatutor.org [pharmatutor.org]

Navigating the Synthesis of Bioactive Scaffolds: A Technical Guide to the Safe Handling and Application of N4-methylpyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Utility of a Diaminopyridine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. N4-methylpyridine-3,4-diamine, a deceptively simple yet highly versatile heterocyclic building block, represents a key intermediate in the synthesis of a multitude of biologically active compounds. Its intrinsic chemical properties—specifically the differential reactivity of its vicinal amino groups—offer a gateway to complex molecular architectures, most notably in the realm of kinase inhibitors. This guide serves as a comprehensive technical resource for researchers, providing not only the requisite safety and handling protocols derived from its material safety data sheet (SDS) but also delving into the causality of its synthetic applications, thereby empowering scientists to leverage its full potential with confidence and precision.

Section 1: Core Safety Directives and Hazard Analysis

A thorough understanding of the hazard profile of this compound is the bedrock of its safe and effective use. As with many aromatic amines, this compound presents a specific set of risks that necessitate stringent adherence to safety protocols. Aromatic amines as a class are known for their potential toxicity, and many are readily absorbed through the skin.[1][2]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Data sourced from publicly available Safety Data Sheets.

The signal word associated with this compound is "Warning" . These classifications underscore the need for careful handling to avoid ingestion, skin and eye contact, and inhalation of dust or fumes.

The Rationale Behind Prudent Handling: Understanding Aromatic Amine Toxicity

Aromatic amines can pose significant health risks due to their metabolic pathways in the body. They are readily absorbed through the skin, as well as via the gastrointestinal and respiratory tracts.[1] While specific long-term toxicity data for this compound is not extensively published, the general class of primary aromatic amines has been associated with concerns of carcinogenicity and mutagenicity.[2] Therefore, the handling protocols outlined below are designed with the "As Low As Reasonably Practicable" (ALARP) principle in mind for exposure.

Section 2: Laboratory Handling and Personal Protective Equipment (PPE)

A self-validating system of laboratory practice is essential when working with this compound. This involves a multi-layered approach to safety, from engineering controls to personal protective equipment.

Engineering Controls: The First Line of Defense

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood. This is critical to prevent inhalation of any dust or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use. Employ proper glove removal techniques to avoid contaminating the skin.[3]

-

Protective Clothing: A flame-retardant lab coat is required. For larger scale operations, additional protective clothing may be necessary.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Caption: A logical workflow for ensuring personal safety through the correct use of PPE.

Section 3: Synthetic Application and Experimental Protocol

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-c]pyridines. This scaffold is of significant interest in medicinal chemistry as it is a core component of various kinase inhibitors. The differential reactivity of the 3-amino and 4-methylamino groups allows for regioselective reactions, which is a powerful tool in directing the synthesis towards a specific desired isomer.

Causality in Regioselective Reactions

The pyridine nitrogen is electron-withdrawing, which influences the nucleophilicity of the two amino groups. In the case of the related 2-Chloro-5-methylpyridine-3,4-diamine, studies have shown that the 3-amino group is generally more reactive towards acylating agents under kinetic control.[2] This is attributed to a combination of steric and electronic factors. The 3-amino group is less sterically hindered, and while the pyridine nitrogen reduces the electron density of the ring, the precise electronic environment of each amino group can be subtly different. This differential reactivity is key to building complex molecules in a controlled manner. For instance, selective acylation of one amino group allows for subsequent cyclization to form the imidazole ring with a defined substitution pattern.

Experimental Protocol: Synthesis of a 2-Substituted Imidazo[4,5-c]pyridine Derivative

The following is a representative, field-proven protocol for the synthesis of a 2-substituted imidazo[4,5-c]pyridine, a common scaffold in kinase inhibitors, adapted from established procedures for diaminopyridines.[5][6] This protocol is a self-validating system; successful formation of the product, confirmed by analytical methods, validates the regioselective nature of the reaction under these conditions.

Reaction: Condensation of this compound with an aromatic aldehyde followed by oxidative cyclization.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq).

-

Adduct Formation (Optional but Recommended): In a separate flask, prepare an adduct of the aldehyde with sodium metabisulfite. This can moderate the reactivity of the aldehyde and often leads to cleaner reactions.[7]

-

Solvent and Reagents: Add DMF as the solvent to the flask containing the diamine and aldehyde (or aldehyde-bisulfite adduct). Add potassium carbonate (K₂CO₃) as a mild base.

-

Reaction: Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature may vary depending on the specific aldehyde used.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Caption: A streamlined workflow for the synthesis of an imidazo[4,5-c]pyridine derivative.

Section 4: Spill Management, Storage, and Waste Disposal

Emergency Procedures: Spill Response

In the event of a spill, evacuate the immediate area. For a small spill of solid material, carefully sweep it up using a dust pan and brush, avoiding the generation of dust. Place the material into a sealed, labeled container for hazardous waste disposal. For a larger spill, or a spill of the compound in solution, absorb the material with an inert absorbent (e.g., vermiculite, sand). Do not let the product enter drains.[3]

Safe Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents and acids.[4]

Waste Disposal

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

-

American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

- Dymińska, L. (2014). Synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine from 5-methyl-3,4-diamino-pyridine in 100% formic acid. Acta Poloniae Pharmaceutica, 71(5), 837-840.

- Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(9), 1045-1050.

- Yadav, G. D., & Krishnan, M. S. (1997). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Bioorganic & Medicinal Chemistry Letters, 7(20), 2633-2636.

-

SKC Inc. (2024). Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N4-methylpyridine-3,4-diamine for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of N4-methylpyridine-3,4-diamine in Modern Medicinal Chemistry

This compound (CAS No. 1839-17-4) is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and organic synthesis sectors. Its unique structural arrangement, featuring a pyridine core substituted with a primary amine at the 3-position and a secondary methylamine at the 4-position, imparts a versatile reactivity profile. This makes it a crucial precursor and intermediate in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its commercial availability, synthesis, and key applications, with a focus on its role in drug discovery.

Commercial Availability and Sourcing

This compound is accessible through a variety of specialized chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, with purity levels typically exceeding 95%. When sourcing this reagent, it is imperative to consider not only the purity but also the supplier's quality control documentation, such as Certificates of Analysis (CoA) and available spectral data (NMR, HPLC, LC-MS), to ensure the integrity of your research.

Below is a comparative table of prominent suppliers offering this compound:

| Supplier | Product Number | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | Varies by reseller | Typically ≥95% | mg to g | Available through various partners; check for specific documentation. |

| BLD Pharm | BD137975 | ≥97% | 1g, 5g, 25g | Offers access to NMR, HPLC, and LC-MS data on their website.[1] |

| Fisher Scientific | Varies by partner | Varies | mg to g | Distributes products from suppliers like eMolecules and Ambeed. |

| ChemUniverse | P89337 | 95% | 100mg and up | Provides pricing for smaller quantities on their website. |

| Sunway Pharm Ltd | CB53070 | 97% | 1g, 5g | Lists various aliases for the compound and offers COA and NMR data.[2] |

| Tetrahedron | TS32563 | Not specified | Not specified | Lists the compound in their catalog.[3] |

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

The Synthetic Landscape: Crafting this compound

The synthesis of this compound is not extensively detailed in publicly available literature, suggesting that many routes may be proprietary. However, a logical and commonly employed strategy involves the selective N-methylation of a suitable precursor, such as 3-amino-4-halopyridine followed by amination, or more directly, the selective methylation of 3,4-diaminopyridine. The challenge in the latter approach lies in achieving mono-methylation at the desired N4 position, avoiding over-methylation and isomeric impurities.

A Plausible Synthetic Workflow

A rational synthetic pathway can be conceptualized as a multi-step process, starting from readily available starting materials. The following diagram illustrates a potential synthetic workflow:

Caption: A plausible synthetic workflow for this compound.

Key Considerations for Selective N-Methylation

The final step, selective N-methylation, is critical. Achieving mono-selectivity on a diaminopyridine can be challenging due to the similar reactivity of the two amino groups. The choice of methylating agent, base, solvent, and reaction temperature are all crucial parameters that must be carefully optimized to favor methylation at the N4 position and minimize the formation of the N3-methyl isomer and di-methylated byproducts. Modern methodologies for selective N-alkylation of amines, amides, and sulfonamides often employ specific catalysts or protecting group strategies to achieve high selectivity.[4]

Applications in Drug Discovery and Development

This compound and its parent scaffold, diaminopyridine, are considered "privileged structures" in medicinal chemistry. They serve as versatile building blocks for the synthesis of a wide array of heterocyclic compounds with diverse biological activities.[5][6]

A Crucial Intermediate in Antiretroviral Synthesis

One of the most notable applications of a close structural analog and likely precursor, 3-amino-4-methylpyridine, is in the synthesis of Nevirapine .[7][8] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[9][10] The synthesis of Nevirapine involves the condensation of a substituted aminopyridine with a second heterocyclic component to form the final tricyclic drug substance.[10][11] The structural features of this compound make it a highly relevant starting material for the synthesis of Nevirapine analogs and other novel NNRTIs.

The following diagram illustrates the core relationship:

Caption: Role as a key building block for Nevirapine and its analogs.

Broader Potential in Medicinal Chemistry

Beyond its connection to Nevirapine, the diaminopyridine scaffold is a component of molecules targeting a range of diseases. For instance, substituted pyrimidine-diamine derivatives have been investigated as potent epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer.[12] The unique arrangement of donor and acceptor sites in this compound allows for the formation of specific hydrogen bonding interactions with biological targets, making it an attractive scaffold for the design of enzyme inhibitors and receptor modulators.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectral characteristics of this compound is essential for its effective use in research.

| Property | Value | Source |

| CAS Number | 1839-17-4 | Multiple |

| Molecular Formula | C₆H₉N₃ | PubChem |

| Molecular Weight | 123.16 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Topological Polar Surface Area | 50.9 Ų | PubChem[13] |

| XLogP3 | 0.2 | PubChem[13] |

While publicly available, detailed spectral data can be limited, many suppliers, such as BLD Pharm, offer access to NMR, HPLC, and LC-MS data upon request or on their product pages.[1] The NIST WebBook provides spectral data for related compounds like 4-methylpyridine and 2-amino-4-methylpyridine, which can serve as useful references for spectral interpretation.[14][15]

Handling and Safety Considerations

This compound, like many amine-containing heterocyclic compounds, should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Based on data for the isomeric N3-methylpyridine-3,4-diamine, the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[13] It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when working with this chemical.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability from a range of suppliers, coupled with its strategic importance in the synthesis of antiretroviral agents and its potential for the development of other novel therapeutics, underscores its significance in the field. A thorough understanding of its synthesis, reactivity, and handling is paramount for its successful application in the laboratory. As research into novel heterocyclic scaffolds continues to expand, the utility of this compound is poised to grow, making it a key reagent in the medicinal chemist's toolbox.

References

-

Tetrahedron. 1839-17-4 | N4-methyl-pyridine-3,4-diamine. [Link]

-

PubChem. N3-Methylpyridine-3,4-diamine. [Link]

-

Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305–4315. [Link]

-

NIST. Pyridine, 4-methyl-. [Link]

-

NIST. 2-Pyridinamine, 4-methyl-. [Link]

-

Chemistry. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry (Weinheim an der Bergstrasse, Germany), 30(26), e202304205. [Link]

-